![molecular formula C17H17NO6S B2858187 Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-84-0](/img/structure/B2858187.png)
Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Scientific Research Applications
Organic Electronics
Thiazolothiazoles, due to their planar and rigid backbone, along with an extended π-conjugated structure, are highly valued in organic electronics . They exhibit remarkable oxidation stability and charge carrier mobility, making them suitable for:
- Dye-Sensitized Solar Cells : These compounds can be used in the fabrication of solar cells that mimic photosynthesis, potentially improving efficiency .
- Organic Field-Effect Transistors : Their high charge carrier mobility is advantageous in creating transistors for flexible electronic devices .
Synthesis of Heterocyclic Compounds
The synthesis methodologies for thiazolothiazoles are crucial in the development of heterocyclic compounds, which are foundational structures in many drugs . For example:
- Jacobsen Cyclization : This method is used to synthesize various heterocyclic moieties based on thiazolothiazoles, which have applications in nonlinear optical materials .
Medicinal Chemistry
Thiazole derivatives are known for their wide range of medicinal properties. They serve as:
- Antibacterial and Antifungal Agents : Due to their ability to disrupt microbial cell processes .
- Anti-inflammatory Drugs : They can modulate inflammatory pathways, providing relief from various conditions .
- Antiviral and Antimalarial Agents : Thiazoles can inhibit the replication of viruses and the growth of malaria parasites .
Cancer Research
Some thiazolothiazole derivatives have shown promise in cancer research, particularly in:
- Breast Cancer Treatment : Certain compounds have demonstrated antitumor activity against breast cancer cell lines, offering potential for new therapeutic approaches .
Pain Management
Thiazoles have been involved in the development of drugs for pain therapy, acting as:
- Fibrinogenic Receptor Antagonists : These compounds can have antithrombotic activity, which is beneficial in managing pain conditions .
Optoelectronic Applications
The unique properties of thiazolothiazoles make them suitable for optoelectronic applications, such as:
- Nonlinear Optical Materials : Their conjugated structure allows for the development of materials that can be used in optical switches and modulators .
Drug Development
Thiazolothiazoles are integral in the development of drugs targeting various diseases, including:
- Obesity and Hyperlipidemia : Pyrano[2,3-d]thiazoles, a related class, show potential in treating these conditions .
Antimicrobial Research
These compounds are also researched for their antimicrobial activities, with studies measuring their inhibitory concentrations against different microorganisms, which could lead to the development of new antimicrobial drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Given its structural similarity to other indole derivatives, it may interact with its targets through similar mechanisms, such as binding to receptors or enzymes and modulating their activity
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Some indole derivatives have been found to exhibit potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10-4-6-11(7-5-10)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21,22)9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHRDTIQKFHDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)(=O)C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
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